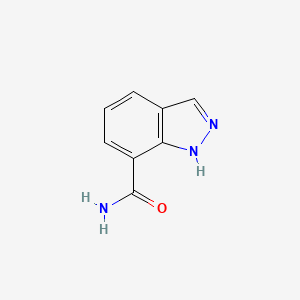
1H-Indazole-7-carboxamide
概要
説明
1H-Indazole-7-carboxamide is a compound with the molecular formula C8H7N3O . It is a significant heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
The synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . The reaction occurs with a variety of substituted o-aminobenzoximes using a slight excess of methanesulfonyl chloride and triethylamine at 0−23 °C and is amenable to scale-up .
Molecular Structure Analysis
The molecular structure of 1H-Indazole-7-carboxamide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .
Physical And Chemical Properties Analysis
1H-Indazole-7-carboxamide has a molecular weight of 161.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 71.8 Ų . The compound is solid at room temperature .
科学的研究の応用
Anticancer Activity
1H-Indazole-7-carboxamide: derivatives have been studied for their potential as anticancer agents. They have been evaluated for in vitro antiproliferative activities against various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer . The structural motif of indazole is considered significant in the design of new therapeutic agents due to its ability to interact with various biological targets.
Anti-Inflammatory and Analgesic Effects
Indazole compounds, including those with the 1H-Indazole-7-carboxamide structure, are known to exhibit anti-inflammatory and analgesic properties. They act on inflammatory pathways and have been investigated for the treatment of chronic pain and inflammatory diseases .
Antimicrobial Properties
The indazole nucleus is a common feature in molecules with antimicrobial activity. 1H-Indazole-7-carboxamide derivatives have been explored for their antibacterial and antifungal effects, which are crucial in the development of new antibiotics to combat resistant strains of bacteria and fungi .
Antidepressant and Anxiolytic Uses
Research has indicated that certain indazole derivatives can function as central nervous system (CNS) agents with potential antidepressant and anxiolytic effects. This application is particularly relevant given the ongoing search for new treatments for mental health disorders .
Cardiovascular Applications
Indazole derivatives have been identified as potential therapeutic agents in cardiovascular diseases. They have been used to develop antihypertensive drugs that can help manage blood pressure and prevent heart-related complications .
Respiratory Therapeutics
1H-Indazole-7-carboxamide derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory diseases. This application is significant in the context of diseases like asthma and chronic obstructive pulmonary disease (COPD) .
作用機序
Target of Action
1H-Indazole-7-carboxamide is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The mode of action of 1H-Indazole-7-carboxamide involves the formation of hydrogen bonds with its target enzymes and proteins . This interaction results in the inhibition of these targets, thereby altering their normal function. The exact nature of these interactions and the resulting changes can vary depending on the specific target and the environmental conditions.
Biochemical Pathways
The biochemical pathways affected by 1H-Indazole-7-carboxamide are largely dependent on its specific targets. For instance, when acting as an inhibitor of phosphoinositide 3-kinase δ, it can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of 1H-Indazole-7-carboxamide’s action are largely dependent on its specific targets and the biochemical pathways it affects. For example, when it inhibits phosphoinositide 3-kinase δ, it can lead to the suppression of the PI3K/AKT/mTOR pathway, potentially resulting in decreased cell growth and proliferation .
Safety and Hazards
将来の方向性
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This article provides comprehensive and target-oriented information on the indazole core to synthetic and medicinal chemists for the development of potent and novel indazole derivatives as kinase inhibitors and new cancer therapy in the future .
特性
IUPAC Name |
1H-indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659580 | |
| Record name | 1H-Indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-7-carboxamide | |
CAS RN |
312746-74-0 | |
| Record name | 1H-Indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-Indazole-7-carboxamide a promising candidate for selective nNOS inhibition?
A: Research suggests that 1H-Indazole-7-carboxamide demonstrates superior selectivity towards nNOS compared to other NOS isoforms. [] This selective inhibition is particularly important in the search for treatments targeting neurodegenerative diseases, where selective nNOS inhibition is desired. While 7-nitro-1H-indazole serves as a reference for NOS inhibition, 1H-Indazole-7-carboxamide exhibits a more targeted effect on the neuronal isoform. []
Q2: How does the structure of 1H-Indazole-7-carboxamide relate to its interaction with nNOS?
A: Although specific details about 1H-Indazole-7-carboxamide's interaction with nNOS are not provided in the provided abstracts, the research highlights the importance of the C-7 position for mediating interactions with the enzyme. [] The presence of a carboxamide group at this position, as opposed to a nitro group in 7-nitro-1H-indazole, likely contributes to the observed selectivity profile. Further research, including co-crystallization studies and computational modeling, would be needed to elucidate the precise binding mode and molecular interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



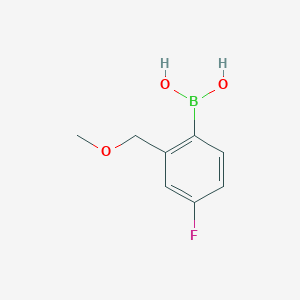
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)
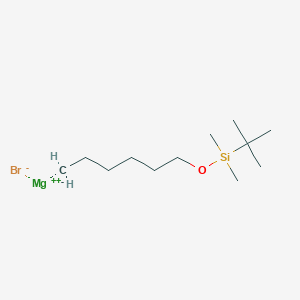

![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
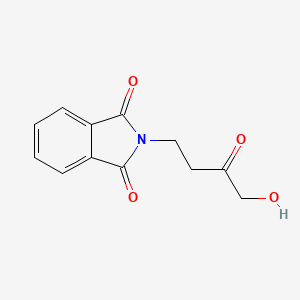
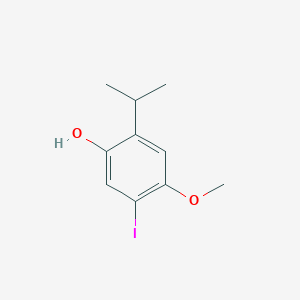
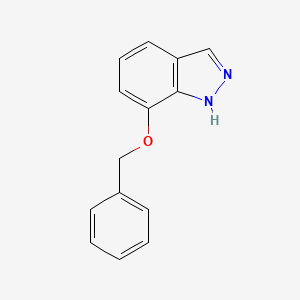
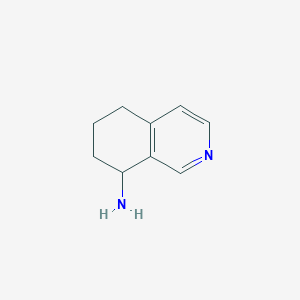
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)

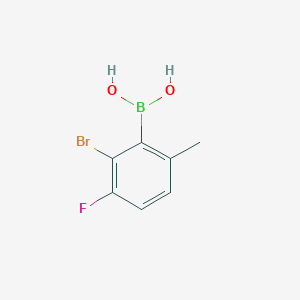
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)